Sodium naphthenate
Overview
Description
Sodium naphthenate is an organic salt formed when naphthenic acids react with sodium ions. It is commonly found in crude oil and is known for its surfactant properties. This compound is significant in various industrial applications, particularly in the petroleum industry, where it plays a role in the formation of emulsions and stabilization of oil-water interfaces .
Mechanism of Action
Target of Action
Sodium naphthenate primarily targets the separation processes in oilfield facilities. It acts as an emulsion stabilizer and equipment fouler, affecting the performance and integrity of these processes . This compound is also found in crude oils and oil sands process-affected water (OSPW), where it acts as a surfactant and stabilizes undesirable foams and emulsions .
Mode of Action
This compound interacts with its targets by forming organic salts at the oil-water interface during separation processes . This formation is a result of the reaction of naphthenic acids, which occur naturally in crude oil, with sodium ions in the formation of water . The formation of these salts is deleterious to the performance and integrity of the separation processes in oilfield facilities .
Biochemical Pathways
The formation of this compound affects the biochemical pathways involved in the separation of hydrocarbons from produced water in oilfield facilities . The formation of these organic salts disrupts the normal operation of these processes, leading to a decrease in flow assurance, product quality, and environmental compliance .
Result of Action
The primary result of this compound’s action is the formation of organic salts at the oil-water interface during separation processes . These salts act as emulsion stabilizers and equipment foulers, disrupting the normal operation of oilfield facilities . This leads to a decrease in flow assurance, product quality, and environmental compliance .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, the presence of this compound in crude oils and OSPW can lead to the stabilization of undesirable foams and emulsions . Additionally, the formation of this compound is more likely to occur in more acidic reservoirs, indicating that the pH of the environment can influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Sodium naphthenate is soap-like and weakly basic in its reactions . It is used as a reductant in the synthesis of organic, organometallic, and inorganic chemistry
Cellular Effects
It has been suggested that this compound can affect the permeability of cell membranes
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium naphthenate is typically synthesized by neutralizing naphthenic acids with sodium hydroxide. The reaction is straightforward and involves mixing naphthenic acids with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water:
R-COOH+NaOH→R-COONa+H2O
Industrial Production Methods: In industrial settings, this compound is produced during the refining of crude oil. Naphthenic acids are extracted from petroleum distillates using an aqueous base. The resulting this compound solution is then separated from the hydrocarbons and further processed to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium naphthenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthenic acid derivatives.
Reduction: It can be reduced under specific conditions to yield hydrocarbons.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically occur in the presence of strong acids or other metal salts.
Major Products: The major products formed from these reactions include various naphthenic acid derivatives, hydrocarbons, and substituted naphthenates .
Scientific Research Applications
Sodium naphthenate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: this compound is studied for its effects on biological systems, particularly its toxicity and biodegradability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Comparison with Similar Compounds
- Calcium naphthenate
- Magnesium naphthenate
- Zinc naphthenate
Comparison: Sodium naphthenate is unique due to its high solubility in water and its effectiveness as a surfactant at alkaline pH levels. Compared to calcium and magnesium naphthenates, this compound is more soluble and easier to handle in aqueous solutions. Zinc naphthenate, on the other hand, is often used for its antimicrobial properties but is less effective as a surfactant .
Properties
IUPAC Name |
sodium;3-(3-ethylcyclopentyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJSRIUULBTSE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873022 | |
Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
61790-13-4, 1135335-98-6 | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium naphthenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthenic acids, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthenic acids, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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